molecular formula C12H8BrClN2O B2980652 5-bromo-N-(4-chlorophenyl)nicotinamide CAS No. 342013-98-3

5-bromo-N-(4-chlorophenyl)nicotinamide

Cat. No.: B2980652
CAS No.: 342013-98-3
M. Wt: 311.56
InChI Key: FXRIRBFSSZDRFQ-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-chlorophenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. The compound this compound is characterized by the presence of a bromine atom at the 5-position and a 4-chlorophenyl group attached to the nitrogen atom of the nicotinamide moiety .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
  • N-(2-Bromophenyl)-2-chloronicotinamide (ND4)

Uniqueness

5-Bromo-N-(4-chlorophenyl)nicotinamide is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity . The specific arrangement of these atoms can result in distinct properties compared to other nicotinamide derivatives .

Properties

IUPAC Name

5-bromo-N-(4-chlorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O/c13-9-5-8(6-15-7-9)12(17)16-11-3-1-10(14)2-4-11/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRIRBFSSZDRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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